molecular formula C18H14INO4 B2718444 Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate CAS No. 477501-14-7

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate

Cat. No.: B2718444
CAS No.: 477501-14-7
M. Wt: 435.217
InChI Key: KHCYZPUREHURLM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an iodinated benzamide moiety, and a benzofuran core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides or benzofurans.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate
  • Ethyl 3-(2-bromobenzamido)benzofuran-2-carboxylate
  • Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, typically involving the coupling of benzofuran derivatives with iodobenzamide. The synthesis process often utilizes coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a series of benzamido derivatives were evaluated for their ability to inhibit inflammation in animal models. The results showed that certain derivatives achieved a percentage inhibition comparable to standard anti-inflammatory drugs like indomethacin, with inhibition rates ranging from 39% to over 54% depending on the specific compound tested .

The anti-inflammatory effects are attributed to the selective inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by producing prostaglandins. By selectively targeting COX-2, these compounds may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

In Vivo Studies

In vivo studies using carrageenan-induced rat paw edema models demonstrated that this compound and its analogs significantly reduced edema formation. The percentage inhibition was noted at various time intervals post-administration, highlighting the compound's efficacy in managing inflammation.

Compound% InhibitionTime (hours)
This compound54.239%9
Indomethacin54.130%12
Control0%-

Docking Studies

In silico docking studies have been employed to predict the binding affinity of this compound to COX-2. These studies suggest that the compound fits well within the active site of COX-2, providing insights into its potential as a selective inhibitor. The docking scores indicate a favorable interaction between the compound and the enzyme, supporting its proposed mechanism of action .

Properties

IUPAC Name

ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCYZPUREHURLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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